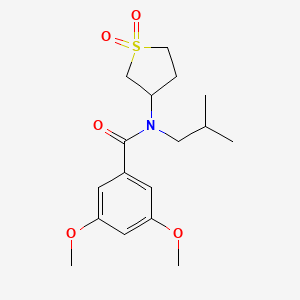

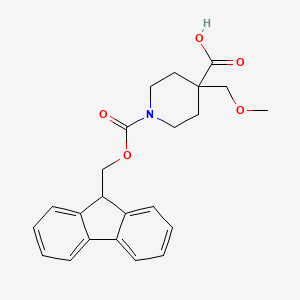

![molecular formula C19H20N4O2 B2610190 (Z)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-乙氧基亚苄基)丙烷酰肼 CAS No. 452090-06-1](/img/structure/B2610190.png)

(Z)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-乙氧基亚苄基)丙烷酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a benzimidazole moiety, which is an important scaffold for a variety of applications, including natural products, medicine, and agriculture .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazole derivatives have been synthesized and studied for various applications .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzimidazole derivatives have been studied in various chemical reactions .科学研究应用

晶体结构分析

- 对类似于 (Z)-3-(1H-苯并[d]咪唑-1-基)-N'-(4-乙氧基亚苄基)丙烷酰肼 的分子结构的研究揭示了弱分子内氢键在稳定分子构象中的重要性。例如,一种相关化合物展示了分子内接触如何促成其晶体结构稳定性 (Ping Wang, Xiao-He Chu, & W. Su, 2005).

有机合成和抗氧化活性

- 新型苯并咪唑衍生物已被合成并评估了它们的抗氧化活性,表明这些化合物有潜力作为开发新型抗氧化剂的基础 (A. Alp, G. Kılcıgil, Elcin Deniz Ozdamar, T. Çoban, & Binay Eke, 2015).

催化

- 具有杂双位 N-杂环卡宾配体的钌(II)配合物在 C-N 键形成中通过氢借用方法显示出高效率,突出了此类化合物在催化中的作用 (S. N. R. Donthireddy, Praseetha Mathoor Illam, & A. Rit, 2020).

抗癌剂

- 带有恶二唑核的苯并咪唑在微波辐射下被合成,表现出显著的抗癌活性。这强调了苯并咪唑衍生物在癌症治疗中的治疗潜力 (M. Rashid, A. Husain, & Ravinesh Mishra, 2012).

传感器开发

- 一种基于咪唑并[2,1-b]噻唑衍生物的新型传感器已被开发用于检测 In3+ 和 Zn2+ 离子,证明了此类化合物在环境监测和生物成像中的实用性 (Yuankang Xu, Songfang Zhao, Yanxia Zhang, Hanyu Wang, Xiaofeng Yang, M. Pei, & Guangyou Zhang, 2020).

抗病毒活性

- 对苄基取代的咪唑并[1,5-a]-1,3,5-三嗪衍生物的研究揭示了对正黏液病毒和副黏液病毒的特异性抑制效应,表明这些化合物在抗病毒药物开发中的潜力 (B. Golankiewicz, P. Januszczyk, S. Ikeda, J. Balzarini, & E. De Clercq, 1995).

作用机制

Target of Action

The primary target of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide is tubulin . Tubulin is a globular protein and the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining the structure of the cell and also in cell division .

Mode of Action

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide acts as a tubulin polymerization inhibitor . It binds to tubulin, preventing the formation of microtubules. This disrupts the structure and function of the microtubules, leading to cell cycle arrest and ultimately cell death .

Biochemical Pathways

By inhibiting tubulin polymerization, (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide affects the mitotic spindle assembly, chromosome segregation, and cytokinesis, leading to cell cycle arrest at the G2/M phase . This results in the inhibition of cell division and proliferation, inducing apoptosis in cancer cells .

Result of Action

The result of the action of (Z)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-ethoxybenzylidene)propanehydrazide is the inhibition of cell division and proliferation, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .

属性

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(Z)-(4-ethoxyphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-2-25-16-9-7-15(8-10-16)13-21-22-19(24)11-12-23-14-20-17-5-3-4-6-18(17)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBYTRZAZRGQMA-BKUYFWCQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)

![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)

![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)

![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)